molecular formula C10H14N2O B1365001 2-Methoxy-5-(2-pyrrolidinyl)pyridine CAS No. 185510-44-5

2-Methoxy-5-(2-pyrrolidinyl)pyridine

Cat. No. B1365001
M. Wt: 178.23 g/mol
InChI Key: UPHRHXBEESDMCP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C10H14N2O . It is also known by other synonyms such as 2-METHOXY-5-(2-PYRROLIDINYL)PYRIDINE and 2-Methoxy-5-(pyrrolidin-2-yl)pyridine . This compound is a tobacco alkaloid and an optically active nicotine analog .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(2-pyrrolidinyl)pyridine consists of a pyridine ring substituted with a methoxy group at the 2nd position and a pyrrolidinyl group at the 5th position . The molecular weight of this compound is 178.23 Da .


Physical And Chemical Properties Analysis

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a liquid at room temperature . It has a molecular weight of 178.23 Da . The InChI code for this compound is 1S/C10H14N2O/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3 .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

2-Methoxy-5-(2-pyrrolidinyl)pyridine, an analog of A-84543, has been studied for its binding activity to neuronal nicotinic acetylcholine receptors. These analogs display a range of Ki values when tested for receptor binding activity, indicating varied efficacy across different subtypes of these receptors. This suggests potential applications in developing subtype-selective agonists and antagonists for neurological studies and treatments (Lin et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, like 2-Methoxy-3,5-dinitropyridine, provide insights into the substituent effects on the pyridine shape and how these affect the molecule's reactivity. Such analysis is crucial for understanding the physical and chemical properties of 2-Methoxy-5-(2-pyrrolidinyl)pyridine derivatives (Punte et al., 1990).

Radioligand Development

The compound has been used in synthesizing radioligands like [125/123I] 5-Iodo-3-pyridyl ethers, which bind to neuronal nicotinic acetylcholine receptors. These radioligands are valuable for neurological imaging studies, particularly in identifying receptor distribution and density in the brain (Fan et al., 2001).

Catalytic Applications

Derivatives of 2-Methoxy-5-(2-pyrrolidinyl)pyridine have been explored as catalysts in reactions like ethylene dimerization. Such applications are significant in industrial chemistry for developing efficient and selective catalytic processes (Nyamato et al., 2015).

Photophysical Properties

Research into the photophysical properties of pyridine compounds has revealed that certain derivatives exhibit high fluorescence quantum yields. This makes them potential candidates for applications in fluorescence-based technologies and materials science (Hagimori et al., 2019).

Antitumor Activity

Bis-indole derivatives involving pyridine structures, like 2-Methoxy-5-(2-pyrrolidinyl)pyridine, have been synthesized and evaluated for antitumor activity. This research indicates potential therapeutic applications in oncology (Andreani et al., 2008).

Corrosion Inhibition

Pyridine derivatives have been studied for their role in corrosion inhibition, particularly in protecting metals like mild steel in acidic environments. This has implications for industrial applications in materials science and engineering (Ansari et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation, respectively .

Future Directions

While specific future directions for 2-Methoxy-5-(2-pyrrolidinyl)pyridine are not mentioned in the search results, the pyrrolidine scaffold is widely used in drug discovery due to its versatility . Therefore, it is likely that future research will continue to explore the potential of 2-Methoxy-5-(2-pyrrolidinyl)pyridine and related compounds in the development of new therapeutics.

properties

IUPAC Name

2-methoxy-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRHXBEESDMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(2-pyrrolidinyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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